
p-Benzoquinone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzoquinone-13C6: is a stable isotope-labeled compound, also known as 1,4-benzoquinone-13C6. It is a derivative of p-benzoquinone, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Oxidation of Benzene: One method involves the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1).
Oxidation of Aniline: Another traditional method involves the oxidation of aniline, although this method generates significant toxic waste and is less environmentally sustainable.
Industrial Production Methods: Industrial production of p-benzoquinone typically involves the oxidation of hydroquinone using hydrogen peroxide in the presence of an aqueous inorganic acid solution or an inert organic polar solvent .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to hydroquinone using acidic potassium iodide solution.
Substitution: Substitution reactions, such as the addition of arylsulfinic acids, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromic acid.
Reduction: Potassium iodide, sulfuric acid.
Substitution: Arylsulfinic acids, acetic anhydride, sulfuric acid.
Major Products:
Oxidation: Various quinones and hydroquinones.
Reduction: Hydroquinone.
Substitution: Triacetylhydroxyquinol.
Scientific Research Applications
Chemistry:
Biology:
- Plays a role in studying electron transfer processes in biological systems, such as photosynthesis and oxidative phosphorylation .
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways: p-Benzoquinone-13C6 exerts its effects primarily through redox reactions. It can accept and donate electrons, making it a crucial component in electron transfer processes. Its major targets include DNA, where it can induce double-strand breaks and interact with topoisomerases .
Comparison with Similar Compounds
1,4-Benzoquinone: The parent compound, widely studied for its redox properties.
1,2-Benzoquinone: An isomer with different reactivity and stability.
Hydroquinone: The reduced form of p-benzoquinone, used in various industrial applications.
Uniqueness: p-Benzoquinone-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of reactions is crucial .
Properties
Molecular Formula |
C6H4O2 |
|---|---|
Molecular Weight |
114.051 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
AZQWKYJCGOJGHM-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=O)[13CH]=[13CH][13C]1=O |
Canonical SMILES |
C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
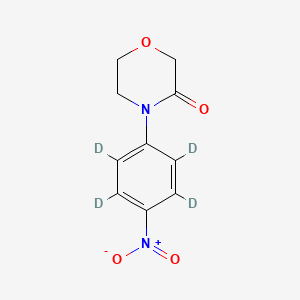

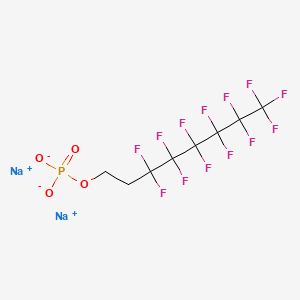
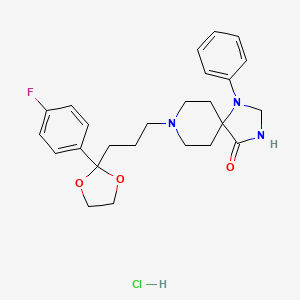
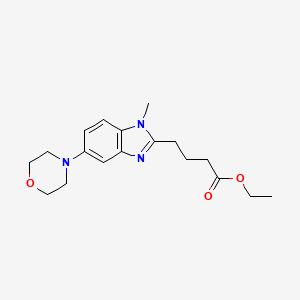

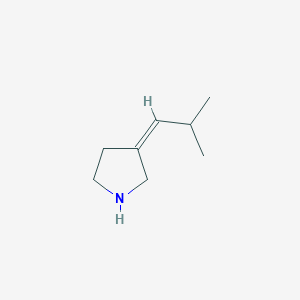
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

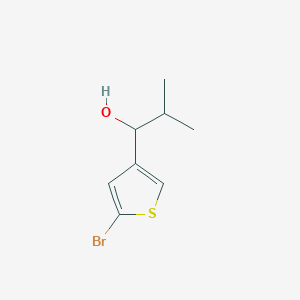
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
